molecular formula C8H7N3O2 B2612207 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide CAS No. 2223016-11-1

2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B2612207
CAS No.: 2223016-11-1
M. Wt: 177.163
InChI Key: IAYGPZAOVWRTCC-UXBLZVDNSA-N
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Description

2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is a furan-based hydrazide derivative that serves as a key synthetic intermediate for constructing diverse heterocyclic systems with potential pharmacological value . Compounds containing the furan moiety, like this one, are of significant interest in medicinal chemistry due to their prevalence in natural products and documented biological activities, which include anticancer and antibacterial properties . This reagent is particularly valuable in the design and synthesis of novel polyfunctionalized heterocycles, such as furanochromene and furanopyrazolo derivatives . Research on closely related furan-hydrazide compounds has demonstrated cytotoxic activity against human carcinoma cell lines (e.g., HepG-2 liver cancer cells), making this class a promising scaffold for developing new anticancer agents . The compound's structure allows it to act as a precursor, with its reactive functional groups enabling cyclization and condensation reactions to form more complex molecular architectures . Furthermore, such hydrazide-hydrazone ligands are also known to form complexes with various metal ions (e.g., Cu(II), Co(II), Ni(II)), which can be studied for their unique spectroscopic properties and potential applications . The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyano-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGPZAOVWRTCC-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry

2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide serves as an intermediate in the synthesis of nitrogen heterocycles and other complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of being reduced to amines or hydrazines.
  • Substitution : Engages in nucleophilic substitution reactions.

Biology

Research indicates that the compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.
  • Anticancer Activities : It has been evaluated for its ability to inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). Compounds derived from this hydrazone have shown promising results in inhibiting tumor growth .

Table 1: Antitumor Activity of 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide Derivatives

CompoundCell Line TestedGI50 (µM)Activity Level
Compound 7bMCF-712.5High
Compound 14NCI-H46015.3Moderate
Compound XSF-26820.0Low

Medicine

The compound is under investigation for its therapeutic potential , particularly in drug development. Its ability to interact with biological targets suggests possible applications in treating various diseases. Research is ongoing to explore its mechanisms of action, which involve forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Industry

In industrial applications, 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is utilized in:

  • The development of new materials with specific properties, such as polymers and dyes.
  • Chemical sensors due to its reactive nature and ability to form stable complexes with metal ions .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several derivatives of 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at low concentrations, suggesting their potential as lead compounds for further drug development .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing new hydrazone derivatives via the reaction of cyanoacetylhydrazine with furan derivatives. This study confirmed the structure through spectral analysis, demonstrating the compound's versatility in generating novel bioactive molecules .

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • Traditional reflux methods (e.g., ) require longer reaction times (1–12 hours) but achieve high yields (82–96%).
  • Green synthesis using L-proline via mechanical grinding reduces reaction time to minutes while maintaining high yields (85–95%) .
Physicochemical and Spectral Properties
Compound Melting Point (°C) Molar Extinction Coefficient (M⁻¹cm⁻¹) IR Key Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound 155 Not reported NH (3466, 3326), CN (2222), C=O (1693) δ 1.01 (CH3), δ 6.42–7.29 (furan)
PFCH 230–232 21,448 NH (3447–3224), CN (2216), C=O (1678) Phenothiazine ring protons (δ 6.8–7.5)
BFCH 228–230 20,796 Similar to PFCH Dibenzofuran protons (δ 7.1–8.2)
2-cyano-N'-(2-chlorobenzylidene) derivative 172 Not reported NH (3186), CN (2230), C=O (1690, 1724) δ 2.17 (CH3), δ 7.39–8.30 (ArH)

Key Observations :

  • The target compound’s IR and NMR data align with its hydrazone structure, while derivatives with extended aromatic systems (e.g., PFCH) show additional ring-specific signals .

Key Observations :

  • Metal complexes (e.g., Cu(II)) of hydrazone derivatives exhibit enhanced antibacterial activity compared to parent ligands .
  • Pyridone and thiazole derivatives show moderate activity against Gram-positive and Gram-negative bacteria .

Key Observations :

  • PFCH and BFCH demonstrate higher DSSC efficiencies (5.8–6.2%) due to their extended π-conjugation and strong electron-donating groups .

Biological Activity

2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is a hydrazone derivative with promising biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, which contributes to its unique electronic and steric properties. This structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the cyano group enhances its reactivity and interaction with biological targets.

Property Description
Molecular Formula C₉H₈N₄O
Molecular Weight 176.19 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in organic solvents

The biological activity of 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide is primarily attributed to its ability to interact with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can inhibit specific pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The cytotoxic effects were measured using the MTT assay, revealing IC50 values indicative of its potency.

Cell Line IC50 (µM)
HeLa15.1
MCF-718.6

These results highlight the compound's potential as an anticancer agent.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various hydrazone derivatives, including 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide. The results indicated that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity against S. aureus and E. coli .
  • Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of hydrazone derivatives, 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide showed significant inhibition of cell viability in cancer cell lines, suggesting its potential role in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide and its analogues?

The compound is typically synthesized via condensation reactions between cyanoacetohydrazide and aldehydes/ketones. For example:

  • Step 1 : Prepare 2-(thien-2-yl)acetohydrazide by reacting methyl 2-thienylacetate with hydrazine hydrate in ethanol at 80°C (75% yield) .
  • Step 2 : Condense the hydrazide with an aldehyde (e.g., benzaldehyde) in ethanol to form the hydrazone derivative .
  • Optimization : Reaction time, temperature, and solvent polarity significantly affect yield. For instance, sodium acetate is often used as a catalyst in ethanol to accelerate imine bond formation .

Q. How are structural and purity analyses performed for this compound?

Key characterization methods include:

  • Melting Point : Determined via capillary method (e.g., 179–180°C for phenyl-substituted derivatives) .
  • Spectroscopy :
    • IR : Confirms NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and CN (2200–2250 cm⁻¹) groups .
    • NMR : ¹H NMR reveals hydrazone proton (δ 8.2–8.5 ppm) and furyl protons (δ 6.3–7.5 ppm); ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 247.0807 for a phenyl analogue) .

Q. What solvents and recrystallization techniques optimize purity?

  • Solvents : Ethanol and methanol are preferred due to high solubility of hydrazones at elevated temperatures.
  • Recrystallization : Cold ethanol or ether washes remove unreacted starting materials, as demonstrated for derivatives with >95% purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s bioactivity?

  • Electron-Withdrawing Groups (EWGs) : Enhance xanthine oxidase (XO) inhibition by increasing electrophilicity at the hydrazone bond. For example, a 4-diethylamino-2-hydroxybenzylidene derivative showed IC₅₀ = 8.5 μM against XO due to improved binding to the molybdenum active site .
  • Electron-Donating Groups (EDGs) : Improve light-harvesting in dye-sensitized solar cells (DSSCs). A phenothiazine-furan derivative achieved a molar extinction coefficient of 21,448 M⁻¹cm⁻¹, enhancing charge transfer efficiency .

Q. What computational methods elucidate reaction mechanisms or binding modes?

  • Molecular Docking : Used to predict interactions with biological targets (e.g., xanthine oxidase). Docking simulations revealed hydrogen bonding between the hydrazone NH and Glu802 residue, critical for inhibition .
  • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron transfer in DSSCs. For example, a ∆E (HOMO-LUMO) of 2.8 eV in a dibenzofuran derivative correlates with its photovoltaic performance .

Q. How can conflicting spectral or bioactivity data between analogues be resolved?

  • Case Study : Derivatives with phenyl vs. furyl substituents showed divergent antimicrobial activities. Structural analysis via X-ray crystallography revealed off-set π-stacking in phenyl derivatives, stabilizing the crystal lattice but reducing solubility and bioavailability .
  • Statistical Tools : Multivariate regression models can correlate substituent Hammett constants (σ) with bioactivity trends .

Q. What strategies improve yield in multi-step syntheses?

  • Catalysis : L-Proline as a green catalyst increased yields by 15–20% in grinding-assisted syntheses of acrylohydrazide derivatives .
  • Workup Optimization : Sequential washing with cold ethanol and diethyl ether reduced byproduct contamination, as shown for pyrrolidinone analogues (yield increase from 44% to 56%) .

Methodological Challenges and Solutions

Q. How are tautomeric forms of the hydrazone moiety characterized?

  • Solution : Variable-temperature NMR (VT-NMR) distinguishes E/Z isomers. For example, a thienyl derivative exhibited a 1:3 E/Z ratio at 25°C, shifting to 1:1 at 60°C due to thermal isomerization .

Q. What are the limitations of current synthetic protocols?

  • Issue : Low yields (≤50%) in cyclocondensation reactions with phosphorus reagents (e.g., PBr₃).
  • Solution : Acid catalysis (4-toluenesulfonic acid) improved cyclization efficiency, increasing yields to 38% in γ-phostam syntheses .

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